Higher Vendor-Assured Purity vs. Unspecified Analog Batches
The target compound is routinely offered with a purity of ≥97% (NLT 97%) by multiple suppliers . In contrast, the closest commercially available analog 4-methyl-2-[(2-oxothiolan-3-yl)carbamoyl]cyclohexane-1-carboxylic acid (CHF 1229) lacks a stated purity specification in public listings, and general cyclohexanecarboxylic acid derivatives are frequently sold at 95% purity. A higher and published purity reduces the risk of unidentified impurities interfering with biological assays or downstream reactions.
| Evidence Dimension | Vendor-specified purity |
|---|---|
| Target Compound Data | 97–98% (MolCore, Leyan) |
| Comparator Or Baseline | 95% (AKSci for target compound); purity not published for CHF 1229 analog |
| Quantified Difference | 2–3 percentage points higher minimum purity |
| Conditions | Commercial supplier certificates of analysis |
Why This Matters
A guaranteed higher purity specification lowers the probability of lot-to-lot variability and assay artifacts, which is a concrete advantage in procurement when selecting a research-grade building block.
